molecular formula C23H30N4O B12273867 3-(adamantan-1-yl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea

3-(adamantan-1-yl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea

Cat. No.: B12273867
M. Wt: 378.5 g/mol
InChI Key: AOPRNYOFQOSBQY-UHFFFAOYSA-N
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Description

3-(adamantan-1-yl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is a complex organic compound that features a unique structure combining adamantane, pyrazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(adamantan-1-yl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea typically involves multiple steps:

    Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Pyrazole Synthesis: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone.

    Coupling Reaction: The adamantane derivative is then coupled with the pyrazole derivative using a suitable coupling agent, such as a carbodiimide.

    Final Assembly: The phenyl group is introduced through a substitution reaction, and the final urea linkage is formed using a reagent like phosgene or an isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(adamantan-1-yl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated hydrocarbon.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antiviral or anticancer agent.

    Materials Science: Its rigid adamantane core could be useful in the design of new polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes involving its target pathways.

Mechanism of Action

The mechanism of action of 3-(adamantan-1-yl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets. The adamantane moiety may facilitate membrane penetration, while the pyrazole and phenyl groups interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(Adamantan-1-ylmethyl)-5-methyl-1H-pyrazol-4-yl)-6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)picolinic acid
  • 4-(Adamantan-1-yl)-1-piperazinylmethanone

Uniqueness

3-(adamantan-1-yl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is unique due to its combination of adamantane, pyrazole, and phenyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H30N4O

Molecular Weight

378.5 g/mol

IUPAC Name

1-(1-adamantyl)-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea

InChI

InChI=1S/C23H30N4O/c1-27-15-21(14-25-27)20-4-2-16(3-5-20)6-7-24-22(28)26-23-11-17-8-18(12-23)10-19(9-17)13-23/h2-5,14-15,17-19H,6-13H2,1H3,(H2,24,26,28)

InChI Key

AOPRNYOFQOSBQY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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